molecular formula C9H6BBrFNO2 B2891740 5-BRomo-8-fluoroquinoline-7-boronic acid CAS No. 2377606-20-5

5-BRomo-8-fluoroquinoline-7-boronic acid

Cat. No. B2891740
CAS RN: 2377606-20-5
M. Wt: 269.86
InChI Key: AIKPYEVOTLGSKM-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinoline-7-boronic acid is a boronic acid derivative. Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics . The molecular formula of 5-Bromo-8-fluoroquinoline-7-boronic acid is C9H6BBrFNO2 .


Molecular Structure Analysis

The molecular weight of 5-Bromo-8-fluoroquinoline-7-boronic acid is 269.87 . The InChI code is 1S/C9H6BBrFNO2/c11-7-4-6 (10 (14)15)8 (12)9-5 (7)2-1-3-13-9/h1-4,14-15H . The exact mass is 191.0553868 g/mol .


Chemical Reactions Analysis

Boronic acids have been used in various chemical reactions such as C-H and C-S bond activations . They have been used in the synthesis of pyridazine via sequential amination / Suzuki coupling / alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-8-fluoroquinoline-7-boronic acid include a molecular weight of 190.97 g/mol , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 4 , a rotatable bond count of 1 , an exact mass of 191.0553868 g/mol , and a monoisotopic mass of 191.0553868 g/mol .

Scientific Research Applications

Synthesis of Borinic Acid Derivatives

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “5-Bromo-8-fluoroquinoline-7-boronic acid” could potentially be used in the synthesis of these borinic acid derivatives.

Catalysis

Organoboron compounds, such as “5-Bromo-8-fluoroquinoline-7-boronic acid”, are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .

Material Science

Organoboron compounds are also used in numerous transversal fields including materials science . The unique properties of “5-Bromo-8-fluoroquinoline-7-boronic acid” could be leveraged in the development of new materials.

Biology and Imaging

Organoboron compounds have applications in biology and imaging . “5-Bromo-8-fluoroquinoline-7-boronic acid” could potentially be used in these fields due to its unique properties.

Synthesis of B-Heterocycles

The halide–lithium exchange strategy has been successfully applied to the synthesis of various six-membered B-heterocycles . “5-Bromo-8-fluoroquinoline-7-boronic acid” could potentially be used in the synthesis of these B-heterocycles.

Fluorescent Sensor for H2O2

Fluorescent borinic acid, a ratiometric sensor for H2O2, has been synthesized . “5-Bromo-8-fluoroquinoline-7-boronic acid” could potentially be used in the synthesis of these fluorescent sensors.

Future Directions

The future directions of boronic acids in medicinal chemistry are promising. The interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . The targets in these reactions are typically carbon atoms in organic compounds that can form new carbon-carbon bonds .

Mode of Action

In the context of SM cross-coupling reactions, 5-Bromo-8-fluoroquinoline-7-boronic acid likely acts as a nucleophile . The boronic acid moiety can transfer its organic group to a palladium catalyst, a process known as transmetalation . This reaction forms a new carbon-carbon bond, effectively coupling two organic fragments .

Biochemical Pathways

In general, sm cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The creation of new carbon-carbon bonds can lead to the formation of complex organic structures, potentially affecting various biochemical pathways depending on the specific structures formed .

Result of Action

The molecular and cellular effects of 5-Bromo-8-fluoroquinoline-7-boronic acid would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds with potential biological activity .

Action Environment

The action, efficacy, and stability of 5-Bromo-8-fluoroquinoline-7-boronic acid can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, factors such as the choice of catalyst, temperature, and solvent can significantly affect the reaction’s outcome . Additionally, the compound’s stability may be affected by factors such as pH and temperature .

properties

IUPAC Name

(5-bromo-8-fluoroquinolin-7-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BBrFNO2/c11-7-4-6(10(14)15)8(12)9-5(7)2-1-3-13-9/h1-4,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKPYEVOTLGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C=CC=NC2=C1F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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